molecular formula C12H5Cl5 B1594567 2,3,3',4,6-Pentachlorobiphenyl CAS No. 74472-35-8

2,3,3',4,6-Pentachlorobiphenyl

Cat. No. B1594567
CAS RN: 74472-35-8
M. Wt: 326.4 g/mol
InChI Key: XGQBSVVYMVILEL-UHFFFAOYSA-N
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Description

2,3,3',4,6-Pentachlorobiphenyl (PCB) is a synthetic chemical compound that is used in a wide range of industrial and commercial applications. It is a member of the polychlorinated biphenyl (PCB) family, a group of chemicals that have been linked to a variety of health and environmental problems. PCBs are persistent organic pollutants (POPs) and are known to be highly toxic and to bioaccumulate in the environment. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PCBs are discussed in

Scientific Research Applications

Tissue Affinity and Metabolism

  • Persistence in Lung Parenchyma : Studies have shown that compounds like 2,3,3',4,6-Pentachlorobiphenyl specifically accumulate in the lung parenchyma of mice. This suggests a unique tissue affinity related to its chemical structure, emphasizing the importance of in vivo metabolism in understanding its activity (Brandt, Mohammed, & Slanina, 1981).

Degradation and Treatment Approaches

  • Reductive Dechlorination by Vitamin B12 : This compound has been shown to undergo reductive dechlorination in the presence of vitamin B12, leading to the formation of less chlorinated biphenyls. This indicates potential bioremediation strategies using biomimetic systems (Assaf-Anid, Nies, & Vogel, 1992).
  • Photodechlorination in Alkaline Media : Ultraviolet irradiation in alkaline 2-propanol has been effective in the dechlorination of 2,3,3',4,6-Pentachlorobiphenyl, highlighting an alternative approach for its degradation (Yao et al., 1997).

Environmental and Health Implications

  • Induction of Aberrant Mitosis : The compound has been found to cause abnormal chromosomal arrangements in certain cells, indicating its potential for genetic toxicity. This effect is enhanced when combined with other agents like triphenyltin (Jensen et al., 2000).
  • Neurotoxic Effects : Exposure to this compound has been linked to neurotoxic effects in adult mice when exposed neonatally. The study highlights the long-term impacts on behavior and brain chemistry (Eriksson & Fredriksson, 1998).

Bioremediation and Ecological Chemistry

  • Fungal Bioconversion : White-rot fungus, Phlebia brevispora, has shown the ability to degrade polychlorinated biphenyls, including 2,3,3',4,6-Pentachlorobiphenyl. This points towards an ecological approach for managing PCB pollution (Kamei et al., 2006).
  • Laboratory Model Ecosystem Studies : Experiments with model ecosystems have been conducted to understand the degradation pathways and ecological magnification of compounds like 2,3,3',4,6-Pentachlorobiphenyl (Metcalf et al., 1975).

properties

IUPAC Name

1,2,3,5-tetrachloro-4-(3-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-7-3-1-2-6(4-7)10-8(14)5-9(15)11(16)12(10)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQBSVVYMVILEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074224
Record name 2,3,3',4,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3',4,6-Pentachlorobiphenyl

CAS RN

74472-35-8
Record name PCB 109
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74472-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,3',4,6-Pentachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,6-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,6-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q3UL7D7EI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
312
Citations
MH Li, C Rhine, LG Hansen - Archives of environmental contamination and …, 1998 - Springer
Polychlorinated biphenyls (PCBs) with the labile 2,3,6-substitution are important components of atmospheric and certain food chain exposures, but little is known about their biological …
Number of citations: 25 link.springer.com
I Brandt, A Mohammed, P Slanina - Toxicology, 1981 - Elsevier
Whole body autoradiograms of mice injected with 2,2′,3,3′,6-[ 14 C]-pentachlorobiphenyl (I), 2,3,3′,4′,6-[ 14 C] pentachlorobiphenyl (II), 2,2′,3,5′,6-[ 14 C] pentachlorobiphenyl (…
Number of citations: 21 www.sciencedirect.com
A Ruus, JU Skaare… - … Toxicology and Chemistry …, 2001 - Wiley Online Library
The disposition and depuration of lindane (γ‐hexachlorocyclohexane [HCH]) and polychlorinated biphenyl (PCB)‐110 (2,3,3′,4′,6‐pentachlorobiphenyl), orally administered to cod (…
Number of citations: 19 setac.onlinelibrary.wiley.com
M Qi, M Anderson - Environmental Toxicology and Chemistry …, 1997 - Wiley Online Library
A double forward–reverse (DFR) flow high‐performance liquid chromatography (HPLC) technique was developed for the separation of coplanar chlorobiphenyl (CB) congener 77 and …
Number of citations: 2 setac.onlinelibrary.wiley.com
Å Bergman, CA Wachtmeister - Chemosphere, 1977 - Elsevier
The preparation of 14 C-labelled biphenyl, 2,5-dichlorobiphenyl, 2,4′,5-trichlorobiphenyl, 2,2′,4,5′-tetrachlorobiphenyl, 2′,3,4,4′,5-pentachlorobiphenyl, 2,2′,3,4,4′-…
Number of citations: 17 www.sciencedirect.com
G Zanaroli, JR Perez-Jimenez, LY Young, L Marchetti… - Biodegradation, 2006 - Springer
The occurrence of reductive dechlorination processes towards pre-existing PCBs and five exogenous coplanar PCBs were investigated in a contaminated sediment of Porto Marghera (…
Number of citations: 50 link.springer.com
M Lausevic, JB Plomley, X Jiang… - European Mass …, 1995 - journals.sagepub.com
A quadrupole ion trap mass spectrometer coupled with a gas chromatograph was used to study the reactions of two co-eluting polychlorinated biphenyl (PCB) compounds, congener 77 …
Number of citations: 20 journals.sagepub.com
MH Li, PC Hsu, YL Guo - Archives of environmental contamination and …, 2001 - Springer
Polychlorinated biphenyls (PCBs) with the liable 2,3,6-substitution are important components of certain commercial mixtures and frequently detected in biota, but little is known about …
Number of citations: 21 link.springer.com
PCBC Mix
Number of citations: 0
A Runs, JU Skaare… - Environmental …, 2001 - New York: Pergamon, c1982-
Number of citations: 0

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